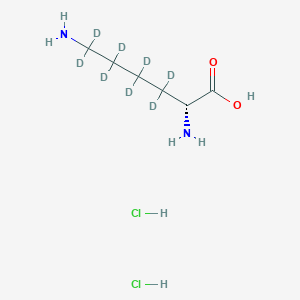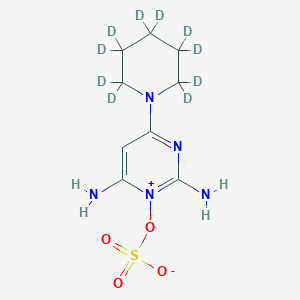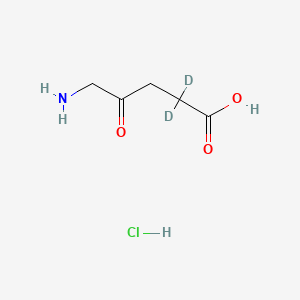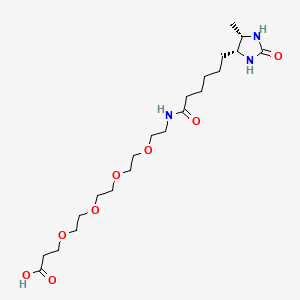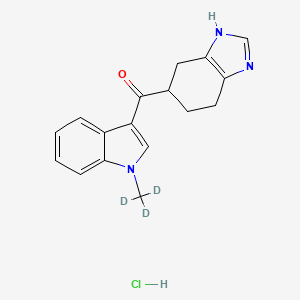
(Rac)-Ramosetron-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Ramosetron-d3 (hydrochloride) is a deuterated form of Ramosetron, a selective serotonin 5-HT3 receptor antagonist. This compound is primarily used in the treatment of nausea and vomiting, particularly those induced by chemotherapy. The deuterium labeling in (Rac)-Ramosetron-d3 (hydrochloride) enhances its stability and provides a useful tool for pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ramosetron-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Ramosetron molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of (Rac)-Ramosetron-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(Rac)-Ramosetron-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of deuterated alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(Rac)-Ramosetron-d3 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Neuroscience Research: Used to investigate the role of serotonin 5-HT3 receptors in various neurological disorders.
Cancer Research: Employed in studies related to chemotherapy-induced nausea and vomiting, helping to develop more effective antiemetic therapies.
Drug Development: Serves as a reference compound in the development of new 5-HT3 receptor antagonists.
作用机制
(Rac)-Ramosetron-d3 (hydrochloride) exerts its effects by selectively binding to serotonin 5-HT3 receptors, which are ligand-gated ion channels. Upon binding, it inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This inhibition prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems.
相似化合物的比较
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Granisetron: A potent antiemetic with a longer duration of action.
Palonosetron: Known for its high affinity and prolonged action at the 5-HT3 receptor.
Uniqueness
(Rac)-Ramosetron-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. This feature distinguishes it from other 5-HT3 receptor antagonists and makes it a valuable tool in both clinical and research settings.
属性
分子式 |
C17H18ClN3O |
|---|---|
分子量 |
318.8 g/mol |
IUPAC 名称 |
4,5,6,7-tetrahydro-3H-benzimidazol-5-yl-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/i1D3; |
InChI 键 |
XIXYTCLDXQRHJO-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


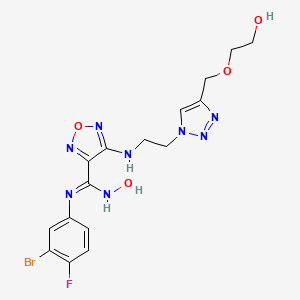
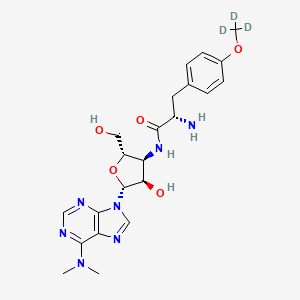

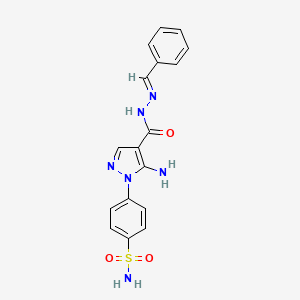
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)


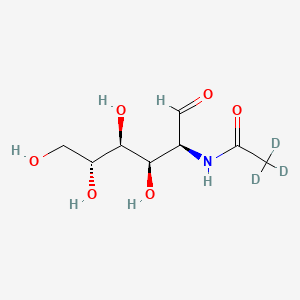
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
